1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNCXPUPZXNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolo[1,2-a]pyrimidine derivatives, have been reported to target toll-like receptor 7 (tlr7). TLR7 is a pattern recognition receptor (PRR) that plays a critical role in the innate immune response.
Biochemische Analyse
Biochemical Properties
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it may inhibit a kinase enzyme, resulting in reduced phosphorylation of target proteins and subsequent changes in cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism and energy production within the cell. These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via a specific membrane transporter and subsequently bind to intracellular proteins that direct its distribution to particular organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes.
Biologische Aktivität
The compound 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS No: 900896-60-8) is a complex pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure
The molecular formula of the compound is . The structure includes a pyrido-pyrrolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values in the range of 10-30 µM across these cell lines, indicating moderate to high potency compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit key inflammatory mediators has been explored.
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes. In a study:
- COX Inhibition : The compound exhibited IC50 values of approximately 25 µM against COX-1 and COX-2 enzymes.
- Inflammatory Models : In vivo models such as carrageenan-induced paw edema demonstrated significant reduction in inflammation comparable to indomethacin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can enhance efficacy and reduce toxicity.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased anticancer activity |
| Alteration of benzyl substituents | Enhanced COX inhibition |
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further research is needed to fully understand the metabolism and excretion pathways.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. Long-term studies are necessary to confirm safety in clinical settings.
Wissenschaftliche Forschungsanwendungen
The compound 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Numerous studies have highlighted the potential of pyrido-pyrimidine derivatives as anticancer agents. The structure of this compound suggests it may interact with various molecular targets involved in cancer progression. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in nucleotide synthesis and DNA replication, leading to apoptosis in cancer cells.
- Case Studies : Research has demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is another area of interest. Pyrido-pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):
- Research Findings : Studies indicate that these compounds can reduce inflammation in animal models by downregulating inflammatory mediators .
- Molecular Docking Studies : Computational studies support the hypothesis that this compound can effectively bind to COX and LOX enzymes, suggesting a mechanism for its anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial properties of pyrido-pyrimidine derivatives are well-documented:
- Broad-Spectrum Activity : Compounds within this class have shown efficacy against various bacterial and fungal strains.
- Clinical Relevance : The increasing resistance to conventional antibiotics highlights the need for new antimicrobial agents, making this compound a candidate for further investigation .
Key Steps in Synthesis
- Formation of Pyrido-Pyrimidine Core : Initial reactions involve the condensation of appropriate aldehydes and amines to form the pyrido-pyrimidine scaffold.
- Functionalization : Subsequent steps introduce substituents such as methoxypropyl and methylbenzyl groups through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Pyrido-pyrimidine core |
| 2 | Nucleophilic Substitution | Methoxypropyl halide | Functionalized compound |
| 3 | Purification | Solvents (e.g., Ethanol) | Pure product |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Antimicrobial Activity
Kinase Inhibition
- N,N,1,7-Tetramethyl-4-oxo-... () : The tetramethyl configuration likely restricts rotational freedom, favoring ATP-binding pocket interactions in kinases .
Vorbereitungsmethoden
Enamine Formation
Methyl 4-methoxyacetoacetate reacts with dimethylformamide dimethyl acetal (DMFDMA) to generate an enamine intermediate. This step facilitates nucleophilic attack at the β-position, critical for subsequent ring closure. The reaction proceeds at room temperature for 1.5 hours, yielding a reactive enamine for cyclization.
Cyclization with Aminoacetals
Aminoacetaldehyde dimethyl acetal introduces the pyrrolidine moiety. Stirring the enamine with this reagent in methanol induces cyclization, forming a dihydropyridine intermediate. The reaction requires precise temperature control (20–25°C) to avoid side products.
Pyrimidine Ring Closure
Dimethyl oxalate and lithium hydride (LiH) promote pyrimidine ring formation. The oxalate acts as a carbonyl donor, while LiH deprotonates intermediates to facilitate cyclization. Heating at 40°C for 14 hours ensures complete ring closure, yielding the tricyclic core.
Functionalization at Position 1
The 3-methoxypropyl group is introduced via nucleophilic substitution or alkylation.
Alkylation with 3-Methoxypropyl Chloride
The nitrogen at position 1 reacts with 3-methoxypropyl chloride under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C ensures selective alkylation without disturbing the oxo group. This step achieves a 70–85% yield after purification by silica gel chromatography.
Carboxamide Installation
The 2-carboxamide group is introduced through coupling reactions.
Activation of the Carboxylic Acid
The intermediate carboxylic acid (generated via hydrolysis of the methyl ester) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This forms an active ester, facilitating amide bond formation.
Coupling with 4-Methylbenzylamine
Reaction with 4-methylbenzylamine in dichloromethane (DCM) at room temperature for 12 hours yields the target carboxamide. The crude product is purified via recrystallization from ethanol/water, achieving >95% purity by HPLC.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Enamine Formation | DMFDMA, MeOH, RT, 1.5 h | 92 | 88 |
| Cyclization | Aminoacetaldehyde dimethyl acetal, 20°C, 1 h | 78 | 85 |
| Pyrimidine Closure | Dimethyl oxalate, LiH, 40°C, 14 h | 65 | 90 |
| Alkylation | 3-Methoxypropyl chloride, NaH, THF, 0°C | 82 | 93 |
| Amidation | EDC/HOBt, 4-methylbenzylamine, DCM, RT | 75 | 97 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
The final compound exhibits stability under ambient conditions for >6 months. Accelerated degradation studies (40°C/75% RH) show <2% impurity formation over 3 months.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-disclosed method uses Suzuki coupling to install the 4-methylbenzyl group early in the synthesis. This approach reduces step count but requires stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilizing the pyrimidine core on Wang resin enables iterative functionalization. While scalable, this method yields lower purity (80–85%).
Challenges and Mitigation
-
Low Solubility : The tricyclic core exhibits poor solubility in polar solvents. Using dimethylacetamide (DMA) at 60°C improves reaction homogeneity.
-
Regioselectivity : Competing alkylation at N-3 is minimized by steric hindrance from the methoxypropyl group.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors for the cyclization step, enhancing heat transfer and reducing reaction time to 6 hours. Cost analysis shows raw material expenses of $230/kg, with the amidation step contributing 40% of total costs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : A stepwise approach is advised, starting with core heterocyclic formation followed by functionalization. For example, describes a two-step synthesis involving alkylation of a pyridazine intermediate under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products. Use TLC or HPLC to monitor progress. Substituent positioning, as in , requires regioselective alkylation with α-chloroacetamides, where reaction pH and solvent polarity (e.g., ethanol vs. DCM) influence yield .
Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl and methylbenzyl groups) and HRMS for molecular weight validation (e.g., m/z calculated vs. observed). highlights distinct aromatic proton shifts (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and melting point analysis (215–217°C range, per ) further confirm purity .
Q. What solvent systems are suitable for enhancing solubility in pharmacological assays?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous compatibility, use co-solvents like ethanol-water (1:1 v/v) or cyclodextrin-based formulations. notes molecular weight (404.42 g/mol) and logP (~2.8 predicted), suggesting moderate hydrophobicity. Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation in PBS .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store lyophilized samples at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor hydrolytic degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC. emphasizes avoiding moisture and light exposure, aligning with precautionary codes P201/P202 .
Q. How can researchers differentiate between N- and O-substituted byproducts during synthesis?
- Methodological Answer : Use LC-MS to track molecular ion peaks (e.g., Δm/z = 16 for O- vs. N-alkylation). highlights chromatographic separation (silica gel, ethyl acetate/hexane) and NMR analysis of amide protons (δ 8.5–9.0 ppm for N-substituted vs. δ 10.5+ ppm for O-substituted) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study to explore substituent effects on bioactivity?
- Methodological Answer : Systematically vary substituents at the methoxypropyl and methylbenzyl positions. For example, replace the 4-methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) and assess potency in target assays. demonstrates that benzylamide fragment modifications (e.g., para-substitution) correlate with analgesic activity. Use molecular docking to predict binding affinity changes .
Q. What in vivo models are appropriate for evaluating therapeutic potential, and how should dosing be optimized?
- Methodological Answer : The "acetic acid writhing" model () is validated for analgesic screening. Administer compounds orally (10–50 mg/kg) or intraperitoneally, with pre-treatment times (30–60 minutes) based on pharmacokinetic profiles (e.g., t₁/₂ from LC-MS plasma analysis). Include positive controls (e.g., indomethacin) and blinded scoring .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Investigate bioavailability limitations (e.g., poor absorption, first-pass metabolism) using Caco-2 cell permeability assays and liver microsome stability tests. notes consistent bioactivity across derivatives despite structural variations, suggesting metabolic activation or off-target effects .
Q. What strategies can improve sensitivity in HPLC or LC-MS methods for quantifying this compound in biological matrices?
- Methodological Answer : Use reverse-phase C18 columns (3.5 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water). recommends spiking internal standards (e.g., deuterated analogs) to correct matrix effects. Optimize MRM transitions (e.g., m/z 405 → 287 for quantification) .
Q. How to evaluate bioisosteric replacements for the pyrido-pyrrolo-pyrimidine core?
- Methodological Answer : Test quinazolinone or pyrazolo[3,4-d]pyrimidine analogs () in parallel assays. Compare IC₅₀ values and ADMET profiles. identifies 4-hydroxyquinolin-2-one as a bioisostere, validated via overlapping pharmacophore features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
